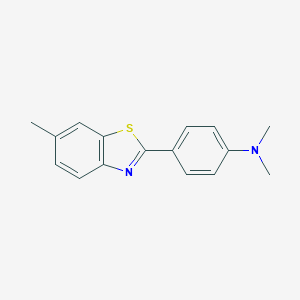
Pentyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl (2,4-dichlorophenoxy)acetate, commonly known as 2,4-DP pentyl ester, is a synthetic herbicide that is widely used in agriculture and horticulture. It is known for its selective action against broadleaf weeds and is considered a safer alternative to other herbicides.
Mécanisme D'action
Pentyl (2,4-dichlorophenoxy)acetate works by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and transported to the meristematic tissue, where it interferes with cell division and elongation. This results in stunted growth, chlorosis, and eventually, death of the weed. The herbicide is selective for broadleaf weeds and does not affect grasses or other monocots.
Biochemical and Physiological Effects:
Pentyl (2,4-dichlorophenoxy)acetate affects the metabolism of the plant by inhibiting the synthesis of auxins, which are essential for cell division and elongation. This results in a buildup of toxic intermediates, leading to cell death and tissue necrosis. The herbicide also affects the photosynthetic machinery of the plant, leading to reduced chlorophyll content and impaired photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Pentyl (2,4-dichlorophenoxy)acetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other herbicides. It is also highly selective for broadleaf weeds, making it useful for studying the effects of herbicides on specific plant species. However, there are some limitations to its use. It has a short half-life in soil and water, which can make it difficult to study its fate and transport in environmental systems. Additionally, its mode of action is well understood, which can limit its usefulness for studying new herbicidal mechanisms.
Orientations Futures
There are several future directions for research on Pentyl (2,4-dichlorophenoxy)acetate. One area of interest is the development of new herbicides based on its structure. Researchers could explore modifications to the molecule to improve its efficacy and selectivity. Another direction is the investigation of its environmental fate and transport, particularly in soil and water systems. This could provide valuable information for the development of sustainable agricultural practices. Finally, there is a need for more research on the effects of Pentyl (2,4-dichlorophenoxy)acetate on non-target organisms, such as pollinators and soil microorganisms. This could help to identify potential risks associated with the use of this herbicide in agricultural systems.
Méthodes De Synthèse
Pentyl (2,4-dichlorophenoxy)acetate is synthesized by esterification of 2,4-dichlorophenoxyacetic acid with pentanol in the presence of a catalyst. The reaction takes place under reflux conditions and yields the pentyl ester as a colorless liquid. The purity of the product can be improved by distillation or recrystallization.
Applications De Recherche Scientifique
Pentyl (2,4-dichlorophenoxy)acetate is commonly used in agricultural research to study the effects of herbicides on plant growth and development. It is also used in environmental research to investigate the fate and transport of herbicides in soil and water systems. Additionally, it has been used in pharmaceutical research as a starting material for the synthesis of new compounds with potential biological activity.
Propriétés
Numéro CAS |
1917-92-6 |
|---|---|
Nom du produit |
Pentyl (2,4-dichlorophenoxy)acetate |
Formule moléculaire |
C13H16Cl2O3 |
Poids moléculaire |
291.17 g/mol |
Nom IUPAC |
pentyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O3/c1-2-3-4-7-17-13(16)9-18-12-6-5-10(14)8-11(12)15/h5-6,8H,2-4,7,9H2,1H3 |
Clé InChI |
VZCCHPAEDSPPDG-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Autres numéros CAS |
1917-92-6 |
Synonymes |
pentyl (2,4-dichlorophenoxy)acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




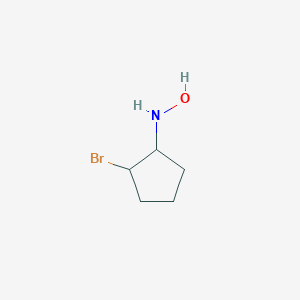
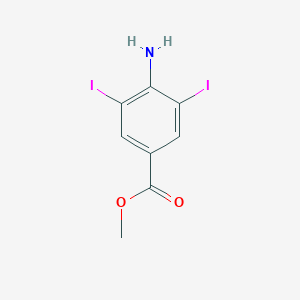



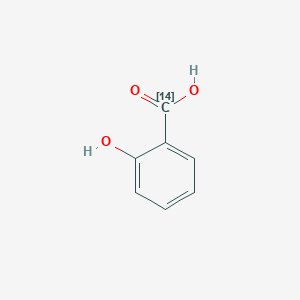


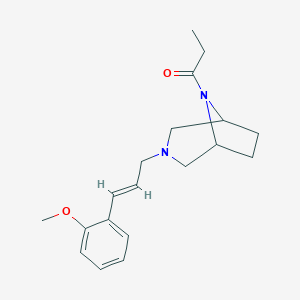

![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)
